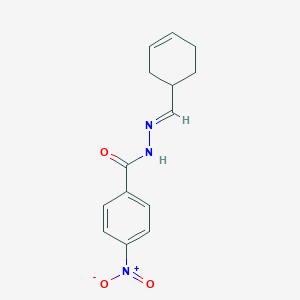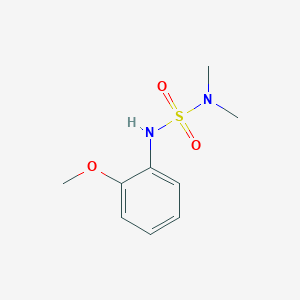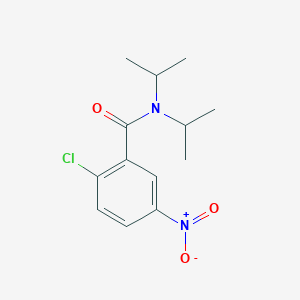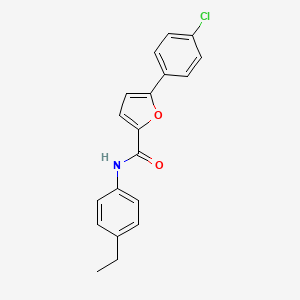![molecular formula C18H20ClN3O2 B5829794 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, also known as CB-154, is a chemical compound with potential therapeutic applications. It belongs to the class of benzodiazepine receptor agonists and has been studied extensively for its pharmacological properties.
Mécanisme D'action
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol acts as a benzodiazepine receptor agonist, binding to specific receptors in the brain and nervous system. This results in an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been shown to have a number of biochemical and physiological effects, including:
- Increased GABAergic neurotransmission
- Decreased glutamatergic neurotransmission
- Antioxidant and anti-inflammatory properties
- Inhibition of cancer cell growth
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in lab experiments is its well-characterized pharmacological properties, which make it a useful tool for studying the benzodiazepine receptor system and its effects on various physiological processes.
One limitation of using 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is its relatively low potency compared to other benzodiazepine receptor agonists. This may make it less effective in certain experimental settings where higher potency compounds are required.
List of
Orientations Futures
1. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a treatment for anxiety disorders in clinical trials.
2. Studying the neuroprotective effects of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a chemotherapeutic agent in animal models of cancer.
4. Developing more potent analogs of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol for use in experimental settings where higher potency compounds are required.
5. Investigating the potential of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a treatment for other psychiatric disorders such as depression and schizophrenia.
Méthodes De Synthèse
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 4-formylcatechol followed by the addition of piperazine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic and sedative effects in animal models, and has been investigated as a potential treatment for anxiety disorders such as generalized anxiety disorder and panic disorder.
In neurology, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and improve cognitive function.
In oncology, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been investigated for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-4-2-1-3-15(17)13-21-7-9-22(10-8-21)20-12-14-5-6-16(23)11-18(14)24/h1-6,11-12,23-24H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHAMAUHEJHNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)



![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)



![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)